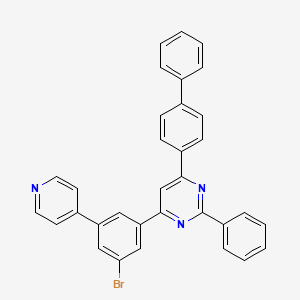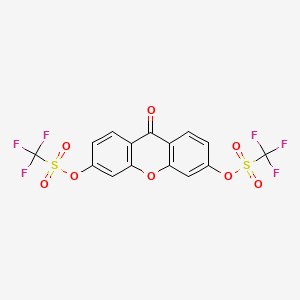
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethanesulfonyloxy groups attached to a xanthen-9-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one typically involves the reaction of xanthen-9-one with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any side reactions. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The xanthen-9-one core can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures to manage the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, substitution with an amine would yield a corresponding amine derivative of xanthen-9-one.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonyloxy groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the xanthen-9-one core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of donor-acceptor semiconducting polymers.
Uniqueness
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is unique due to its specific structural features and the presence of trifluoromethanesulfonyloxy groups, which impart high reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C15H6F6O8S2 |
|---|---|
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
[9-oxo-6-(trifluoromethylsulfonyloxy)xanthen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H6F6O8S2/c16-14(17,18)30(23,24)28-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)13(9)22)29-31(25,26)15(19,20)21/h1-6H |
InChI-Schlüssel |
ZLQXXMVGRAJJKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
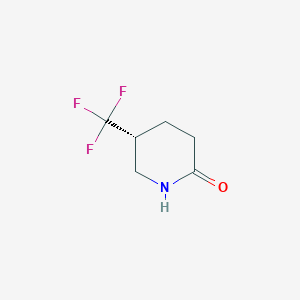
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
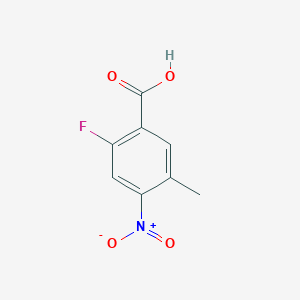

![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
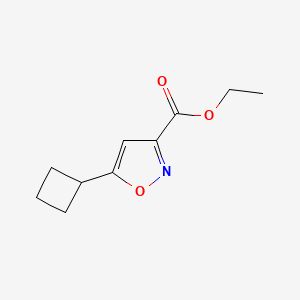
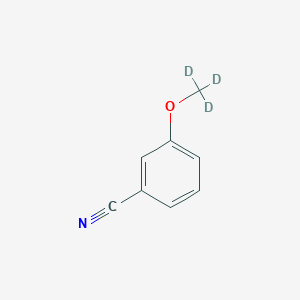
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)

